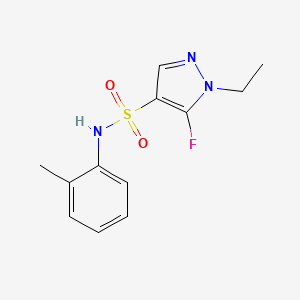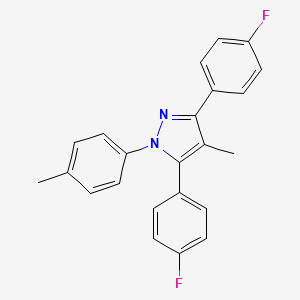![molecular formula C17H17FN4OS B10923807 (2Z)-3-cyclopropyl-2-{[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10923807.png)
(2Z)-3-cyclopropyl-2-{[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPYL-2-{[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorobenzyl group, and a thiazolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-2-{[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-fluorobenzylamine and 5-methyl-1H-pyrazole. These intermediates undergo a series of reactions, including cyclization and condensation, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-2-{[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-CYCLOPROPYL-2-{[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is investigated for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-2-{[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-CYCLOPROPYL-2-{[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE include other thiazolanone derivatives and compounds with similar functional groups, such as:
- 3-CYCLOPROPYL-2-{[1-(2-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE
- 3-CYCLOPROPYL-2-{[1-(2-BROMOBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 3-CYCLOPROPYL-2-{[1-(2-FLUOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups and structural features. The presence of the fluorobenzyl group, in particular, imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H17FN4OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-yl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17FN4OS/c1-11-8-15(19-17-22(13-6-7-13)16(23)10-24-17)20-21(11)9-12-4-2-3-5-14(12)18/h2-5,8,13H,6-7,9-10H2,1H3 |
InChI Key |
HHOFBISLSALKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2F)N=C3N(C(=O)CS3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923731.png)

![1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10923770.png)
![Isopropyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10923785.png)
![3,6-dimethyl-1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923789.png)
![3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B10923793.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10923796.png)

![N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923806.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10923811.png)
![6-(4-fluorophenyl)-3-methyl-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923812.png)
![4,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B10923816.png)
![1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine](/img/structure/B10923818.png)

